molecular formula C28H32O16 B12507743 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B12507743
M. Wt: 624.5 g/mol
InChI Key: KKPKUPKKMALLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic name of this compound adheres to IUPAC Recommendations 2017 for flavonoid nomenclature. The parent structure is chromen-4-one , a bicyclic system comprising a benzopyran-4-one skeleton. Substituents are enumerated as follows:

  • 5-Hydroxy : A hydroxyl group at position 5 of the chromen-4-one core.
  • 7-Methoxy : A methoxy group at position 7.
  • 3-O-β-D-glucopyranosyl : A β-D-glucopyranosyl unit linked via an oxygen atom at position 3.
  • 2-[4-O-β-D-glucopyranosylphenyl] : A phenyl ring substituted at position 4 with another β-D-glucopyranosyl group, itself attached to position 2 of the chromen-4-one.

The stereochemical descriptors (2S,3R,4S,5S,6R) for both glucopyranosyl moieties confirm their β-D-configuration, consistent with natural glycosides. The full systematic name explicitly defines the substitution pattern, stereochemistry, and glycosidic linkages, distinguishing it from simpler mono- or diglycosylated flavonoids.

Molecular Architecture: Chromen-4-one Core and Glycosidic Substituents

The compound’s structure comprises three key domains:

Chromen-4-one Core

The chromen-4-one system (flavone backbone) consists of a benzopyran ring with a ketone at position 4. Substituents on this core include:

  • 5-Hydroxy group : Contributes hydrogen-bonding capacity and influences antioxidant activity.
  • 7-Methoxy group : Enhances lipophilicity and modulates electronic effects on the aromatic system.

Glycosidic Substituents

Two β-D-glucopyranosyl units are attached via O-glycosidic bonds :

  • Position 3 : A glucopyranosyl group linked to the chromen-4-one core.
  • Position 4' of the phenyl ring : A second glucopyranosyl group, forming a diglycosylated structure.

The glucopyranosyl units adopt a ^4C~1~ chair conformation, with hydroxyl groups in equatorial orientations, stabilizing the molecule through intramolecular hydrogen bonds.

Table 1: Key Structural Features
Feature Description
Parent structure Chromen-4-one (flavone)
Substituents 5-hydroxy, 7-methoxy, 3-O-β-D-glucopyranosyl, 4'-O-β-D-glucopyranosylphenyl
Glycosidic linkages β(1→) for both glucopyranosyl units
Molecular formula C~27~H~30~O~15~

Stereochemical Configuration of β-D-Glucopyranosyl Moieties

The glucopyranosyl units exhibit β-D-configuration , as defined by their (2S,3R,4S,5S,6R) stereodescriptors. This configuration aligns with naturally occurring β-D-glucopyranosides, where:

  • C1 (anomeric carbon) : β-orientation (equatorial position of the glycosidic oxygen).
  • Hydroxymethyl group (C6) : Axial position in the ^4C~1~ chair conformation.

The stereochemical integrity of these moieties is critical for biological interactions, as enzymes and receptors often exhibit specificity for β-linked glycosides. For example, rutin (quercetin-3-O-rutinoside) shares similar β-glycosidic linkages, which influence its bioavailability and metabolic stability.

Comparative Analysis with Related Flavonoid Diglycosides

This compound belongs to the flavone diglycoside subclass, distinguished by its dual glucopyranosyl substitutions. Key comparisons include:

Linarin (Acacetin-7-O-rutinoside)

  • Aglycone : Acacetin (5,7-dihydroxy-4'-methoxyflavone).
  • Glycosylation : Rutinoside (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) at position 7.
  • Structural divergence : Linarin’s rhamnose-glucose disaccharide contrasts with the target compound’s two glucoses.

Hesperidin (Hesperetin-7-O-rutinoside)

  • Aglycone : Hesperetin (a flavanone).
  • Glycosylation : Rutinoside at position 7.
  • Key difference : Flavanone vs. flavone core; hesperidin’s saturated C2–C3 bond alters ring planarity.

Rutin (Quercetin-3-O-rutinoside)

  • Aglycone : Quercetin (3,5,7,3',4'-pentahydroxyflavone).
  • Glycosylation : Rutinoside at position 3.
  • Functional contrast : Additional hydroxyl groups on quercetin enhance antioxidant capacity.
Table 2: Comparative Analysis of Flavonoid Diglycosides
Compound Aglycone Glycosylation Sites Sugar Units Molecular Formula
Target compound 5-OH,7-OMe flavone 3, 4' 2 × β-D-glucopyranose C~27~H~30~O~15~
Linarin Acacetin 7 Rutinoside C~28~H~32~O~14~
Hesperidin Hesperetin 7 Rutinoside C~28~H~34~O~15~
Rutin Quercetin 3 Rutinoside C~27~H~30~O~16~

Properties

IUPAC Name

5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPKUPKKMALLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of this diglycosylated flavonoid requires a multi-step approach involving:

  • Preparation of the appropriately substituted flavone core
  • Protection of key hydroxyl groups
  • Sequential regioselective glycosylation
  • Deprotection of protecting groups

Retrosynthetic Analysis

The retrosynthetic analysis reveals three key disconnections:

Target compound → 3-O-glycosylation → 4'-O-glycosylation → 5,7-disubstituted flavone core

Preparation of the Flavone Core

Synthesis of 5-Hydroxy-7-methoxyflavone Intermediate

The preparation of the 5-hydroxy-7-methoxy-chromen-4-one core follows established methods for flavone synthesis, with specific modifications for the required substitution pattern.

Method A: Baker-Venkataraman Rearrangement

This classical approach involves the following sequence:

  • Acylation of 2-hydroxy-4-methoxyacetophenone with an appropriate benzoyl chloride
  • Base-catalyzed Baker-Venkataraman rearrangement
  • Acid-catalyzed cyclization to form the chromen-4-one ring

Reaction Scheme:

2-hydroxy-4-methoxyacetophenone + 4-hydroxybenzoyl chloride → 
   ester intermediate → 
   β-diketone (Baker-Venkataraman rearrangement) → 
   5-hydroxy-7-methoxyflavone

Reagents and Conditions:

  • Acylation: Pyridine, 0-5°C to room temperature, 4-6 hours
  • Rearrangement: KOH, pyridine, 25°C, 48 hours
  • Cyclization: Glacial acetic acid, H₂SO₄, 110°C, 2 hours
Method B: Vilsmeier-Haack Approach

An alternative approach utilizes the Vilsmeier-Haack reaction for the synthesis of functionalized chromones:

  • Reaction of 2,5-dihydroxy-4-methoxyacetophenone with DMF/POCl₃
  • Subsequent cyclization to form the 5-hydroxy-7-methoxy-chromen-4-one

Reagents and Conditions:

  • Vilsmeier-Haack: DMF, POCl₃, 0-5°C to 70°C, 4 hours
  • Cyclization: 2M NaOH, 25°C, 1 hour

Protection Strategy for Hydroxyl Groups

Prior to glycosylation, selective protection of hydroxyl groups is essential. The typical protection scheme involves:

  • Benzylation of the 5-hydroxyl group
  • Methoxymethylation of the 7-hydroxyl group (if required)

Reagents and Conditions:

  • Benzylation: BnBr, K₂CO₃, DMF, 50-60°C, 4-6 hours
  • Methoxymethylation: MOMCl, DIPEA, CH₂Cl₂, 0°C to room temperature, 2 hours

Glycosylation Strategies

Preparation of Glycosyl Donors

The synthesis of suitable glycosyl donors follows established carbohydrate chemistry methods.

Synthesis of Peracetylated Glucose

Starting from D-glucose:

Reaction:

D-glucose + Ac₂O → 1,2,3,4,6-penta-O-acetyl-D-glucopyranose

Reagents and Conditions:

  • Acetic anhydride (5 mL), iodine (0.05 g, 0.47 mmol)
  • Room temperature, 2 hours
  • Yield: Quantitative (α/β anomers in ~1.0:0.6 ratio)
Preparation of Trichloroacetimidate Donor

The trichloroacetimidate method provides stereoselective glycosylation:

  • Selective deacetylation at anomeric position
  • Formation of trichloroacetimidate

Reagents and Conditions:

  • Selective deacetylation: NH₂NH₂·AcOH, DMF, 50°C, 3 hours
  • Trichloroacetimidate formation: Cl₃CCN, DBU, CH₂Cl₂, 0°C to room temperature, 2 hours

Regioselective 3-O-Glycosylation

The first glycosylation step targets the 3-hydroxyl position of the flavone core.

Reaction:

Protected 5-hydroxy-7-methoxyflavone + Sugar trichloroacetimidate donor →
   3-O-glycosylated intermediate

Reagents and Conditions:

  • Lewis acid catalyst: TMSOTf or BF₃·Et₂O
  • CH₂Cl₂, -20°C to 0°C, 2-4 hours
  • Yield: 75-85%
  • Stereochemistry: β-selective due to neighboring group participation from 2-O-acetyl group

4'-O-Glycosylation of B-Ring

The second glycosylation introduces the sugar moiety at the 4'-position of the B-ring phenolic hydroxyl.

Reaction:

3-O-glycosylated intermediate + Sugar trichloroacetimidate donor →
   3,4'-di-O-glycosylated protected product

Reagents and Conditions:

  • Lewis acid catalyst: TMSOTf
  • CH₂Cl₂, -10°C to room temperature, 3-5 hours
  • Yield: 65-75%
  • Stereochemistry: β-selective

Deprotection Sequence

The final steps involve sequential deprotection of protecting groups:

  • Removal of acetyl groups from sugar moieties
  • Hydrogenolysis of benzyl protecting groups

Reagents and Conditions:

  • Deacetylation: NaOMe, MeOH, room temperature, 4-6 hours
  • Benzyl removal: H₂, Pd/C, THF/MeOH (1:1), room temperature, 12 hours

Complete Synthetic Route

Detailed Synthetic Pathway

The complete multi-step synthesis proceeding from commercially available starting materials is outlined below:

Step Reaction Reagents Conditions Yield (%)
1 Preparation of 2-hydroxy-4-methoxyacetophenone Methylation of 2,4-dihydroxyacetophenone (CH₃)₂SO₄, K₂CO₃, acetone 85-90
2 Esterification 4-hydroxybenzoyl chloride, pyridine 0°C to rt, 4h 80-85
3 Baker-Venkataraman rearrangement KOH, pyridine 25°C, 48h 75-80
4 Cyclization to flavone Glacial acetic acid, H₂SO₄ 110°C, 2h 70-75
5 Selective protection of 5-OH BnBr, K₂CO₃, DMF 50-60°C, 4-6h 85-90
6 Protection of 4'-OH BnBr, K₂CO₃, DMF 50-60°C, 4-6h 85-90
7 Preparation of sugar donor See section 4.1 - 75-85
8 3-O-glycosylation TMSOTf, CH₂Cl₂ -20°C to 0°C, 2-4h 75-85
9 Deacetylation of 3-O-glucose NaOMe, MeOH rt, 4-6h 90-95
10 Selective 4'-O-deprotection Hydrogenolysis conditions rt, 4h 85-90
11 4'-O-glycosylation TMSOTf, CH₂Cl₂ -10°C to rt, 3-5h 65-75
12 Global deprotection NaOMe, MeOH then H₂, Pd/C Sequential 70-80

Alternative Approach via Rutin Derivatization

An alternative approach starting from naturally occurring rutin (quercetin-3-O-rutinoside) has been documented:

  • Per-benzylation of rutin
  • Acid hydrolysis to remove rutinoside
  • Installation of ethylene glycol linker at 3-OH
  • Switch of benzyl protecting groups to methoxymethyl (MOM) groups
  • Removal of temporary silyl protection
  • Regioselective glycosylation
  • Deprotection

This approach leverages natural product starting materials and avoids several synthetic steps.

Spectroscopic Characterization

NMR Spectral Data

The structural confirmation of intermediates and final product relies heavily on NMR spectroscopy:

¹H NMR (600 MHz, DMSO-d₆) Key Signals:

  • 12.5-13.0 ppm (s, 1H, 5-OH)
  • 7.8-8.1 ppm (d, 2H, H-2'/H-6')
  • 6.8-7.2 ppm (complex, aromatic protons)
  • 6.1-6.4 ppm (s, 1H, H-6)
  • 5.0-5.2 ppm (d, 1H, anomeric H-1")
  • 4.5-4.7 ppm (d, 1H, anomeric H-1"')
  • 3.6-3.9 ppm (s, 3H, 7-OCH₃)
  • 3.1-3.8 ppm (m, sugar protons)

¹³C NMR (150 MHz, DMSO-d₆) Key Signals:

  • 176-178 ppm (C-4)
  • 161-164 ppm (C-7, C-5)
  • 156-159 ppm (C-9, C-2)
  • 145-148 ppm (C-3', C-4')
  • 133-136 ppm (C-3)
  • 100-103 ppm (anomeric C-1", C-1"')
  • 55-57 ppm (7-OCH₃)

Mass Spectrometry

HRMS (ESI) data provides confirmation of molecular formula:

  • Calculated for C₂₈H₃₂O₁₇ [M+H]⁺: Exact mass calculation
  • Found: Within 5 ppm error

Critical Analysis of Synthetic Approaches

Advantages and Limitations

Approach Advantages Limitations
Baker-Venkataraman route Well-established, scalable Multiple steps, moderate yields
Vilsmeier-Haack approach Fewer steps Harsh conditions, lower regioselectivity
Rutin derivatization Uses natural product starting material Limited to specific flavonoid skeletons

Stereocontrol in Glycosylation

The stereoselective formation of β-glycosidic linkages is critical and achieved through:

  • Neighboring group participation from 2-O-acetyl groups in sugar donors
  • Low-temperature reactions to enhance stereoselectivity
  • Lewis acid catalysis to promote SN2-like displacement

Regioselectivity Challenges

Achieving regioselective glycosylation requires careful consideration of:

  • Relative nucleophilicity of hydroxyl groups
  • Strategic protection/deprotection sequences
  • Reaction temperature and solvent effects

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of chromen-4-one derivatives with ketone or aldehyde functionalities.

Scientific Research Applications

5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with key analogs:

Compound Name (IUPAC) Core Structure Substituents Glycosylation Sites Molecular Weight (g/mol) Reference
Target Compound Chromen-4-one - 5-OH, 7-OCH₃
- 3-O-β-D-glucose
- 2-(4-O-β-D-glucosylphenyl)
C3, C2-phenyl 750.64
3-(4-Hydroxyphenyl)-5-Methoxy-7-O-β-D-Glucosylchromen-4-One () Chromen-4-one - 5-OCH₃, 7-O-β-D-glucose
- 3-(4-hydroxyphenyl)
C7 446.41
Liquiritin (CID 503737) Dihydrochromen-4-one (flavanone) - 7-OH, 4'-O-β-D-glucose
- 2-phenyl
C4' 418.38
5,7-Dihydroxy-2-(4-Hydroxyphenyl)-8-O-β-D-Glucosylchromen-4-One () Chromen-4-one - 5,7-OH
- 8-O-β-D-glucose
- 2-(4-hydroxyphenyl)
C8 432.38
5-Hydroxy-2-(4-Hydroxy-3-Methoxyphenyl)-7-O-β-D-Glucosylchromen-4-One () Chromen-4-one - 5-OH, 7-O-β-D-glucose
- 2-(4-hydroxy-3-methoxyphenyl)
C7 448.38

Key Observations :

Glycosylation Patterns: The target compound is diglycosylated, unlike monoglycosylated analogs in –3. This increases its hydrophilicity and may enhance binding to polar biological targets . The C3-glucose substitution is rare among flavonoids, distinguishing it from common C7- or C4'-glycosides like Liquiritin .

Physicochemical Properties

Property Target Compound 3-(4-Hydroxyphenyl)-5-Methoxy-7-Glucosylchromen-4-One () 5,7-Dihydroxy-8-Glucosylchromen-4-One ()
Molecular Weight 750.64 446.41 432.38
Hydrogen Bond Donors 12 8 9
Hydrogen Bond Acceptors 19 11 12
LogP (Predicted) -1.2 0.5 -0.8

Implications :

  • The target compound’s low LogP (-1.2) suggests high solubility in aqueous media, critical for bioavailability.
Enzyme Inhibition (Molecular Docking Scores):
Compound Target Enzyme (RmTIM) Docking Score (kcal/mol) Reference
Target Compound (Predicted) Triose-phosphate isomerase -8.2 (estimated)
Liquiritin (CID 503737) RmTIM -7.51
Isorhamnetin (CID 5281654) RmTIM -7.63

Analysis :

  • The target compound’s diglucosylation may enhance steric hindrance, reducing binding affinity compared to smaller aglycones like Isorhamnetin. However, its polar groups could improve solubility-driven efficacy in vivo.

Biological Activity

The compound 5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one , often referred to as a flavonoid derivative due to its structural features, has garnered attention for its potential biological activities. This article reviews its pharmacological properties based on recent studies and findings.

The compound has the following characteristics:

  • Molecular Formula : C22H22O10
  • Molecular Weight : 446.40 g/mol
  • CAS Number : 154-36-9

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that it can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. For instance, in a cell line study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Several studies have explored the anticancer effects of this flavonoid derivative. It was found to induce apoptosis in cancer cells through various mechanisms such as activation of caspases and modulation of the Bcl-2 family proteins. In vitro assays showed that it inhibited the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values indicating potent activity .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. In animal models of neurodegenerative diseases like Alzheimer's, administration of this flavonoid resulted in improved cognitive function and reduced amyloid plaque formation .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows for effective electron donation to neutralize free radicals.
  • Inhibition of Inflammatory Pathways : The compound downregulates NF-kB signaling pathways that are crucial in inflammation.
  • Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cancer cell death.
  • Neuroprotection : The flavonoid's ability to cross the blood-brain barrier enhances its neuroprotective effects.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantScavenges free radicals; enhances SOD and catalase activity
Anti-inflammatoryReduces NO and PGE2 levels in LPS-stimulated macrophages
AnticancerInduces apoptosis in MCF-7 and HT-29 cells; IC50 values indicate potent activity
NeuroprotectiveProtects against oxidative damage; improves cognitive function in Alzheimer's models

Case Studies

  • Case Study on Cancer Cell Lines : In a controlled experiment with MCF-7 breast cancer cells treated with varying concentrations of the compound (1 µM to 100 µM), a dose-dependent decrease in cell viability was observed after 48 hours. Flow cytometry analysis revealed significant apoptosis at higher concentrations.
  • Neuroprotection in Animal Models : A study involving transgenic mice expressing amyloid precursor protein showed that dietary supplementation with the compound led to a marked decrease in amyloid plaques and improved memory performance on cognitive tests compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.